Acetamide, N-(3-phenyl-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl)-
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Overview
Description
N-(3-Phenyl-1H-imidazo[4,5-e][1,2,4]triazin-6-yl)acetamide is a heterocyclic compound that features an imidazole ring fused with a triazine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The imidazole and triazine rings are known for their biological activities and chemical versatility, making this compound a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenyl-1H-imidazo[4,5-e][1,2,4]triazin-6-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-phenyl-1H-imidazole-4-carboxamide with a triazine derivative in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(3-Phenyl-1H-imidazo[4,5-e][1,2,4]triazin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(3-Phenyl-1H-imidazo[4,5-e][1,2,4]triazin-6-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-Phenyl-1H-imidazo[4,5-e][1,2,4]triazin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole, which also contain the imidazole ring, are known for their antimicrobial and antifungal properties.
Triazine Derivatives: Compounds such as atrazine and melamine, which feature the triazine ring, are used as herbicides and in the production of resins and plastics.
Uniqueness
N-(3-Phenyl-1H-imidazo[4,5-e][1,2,4]triazin-6-yl)acetamide is unique due to its fused ring structure, combining the properties of both imidazole and triazine rings. This fusion enhances its chemical stability, biological activity, and versatility in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
61602-12-8 |
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Molecular Formula |
C12H10N6O |
Molecular Weight |
254.25 g/mol |
IUPAC Name |
N-(3-phenyl-7H-imidazo[4,5-e][1,2,4]triazin-6-yl)acetamide |
InChI |
InChI=1S/C12H10N6O/c1-7(19)13-12-15-10-11(16-12)18-17-9(14-10)8-5-3-2-4-6-8/h2-6H,1H3,(H2,13,14,15,16,17,18,19) |
InChI Key |
DBLBFQVSOMPOMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(N1)N=NC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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